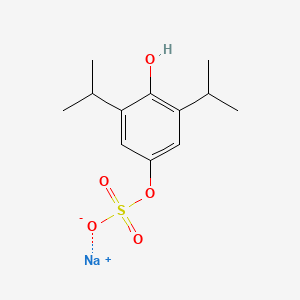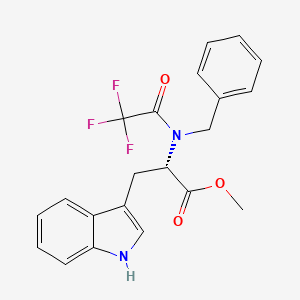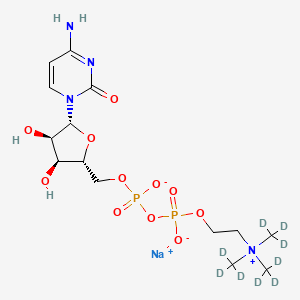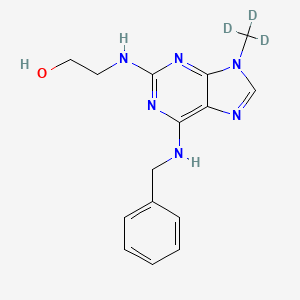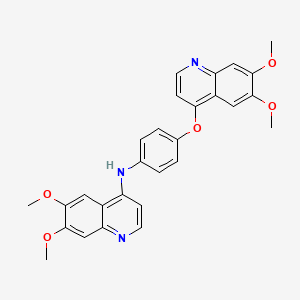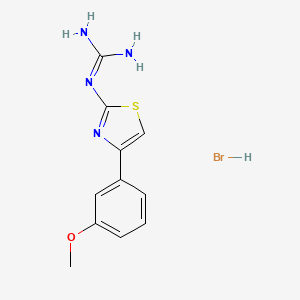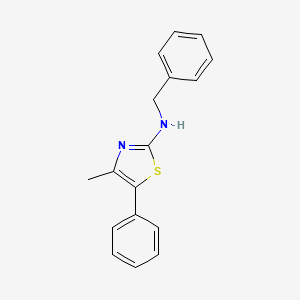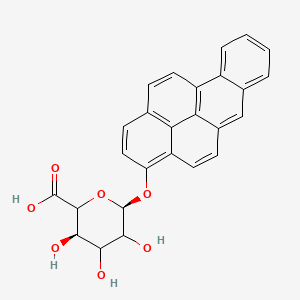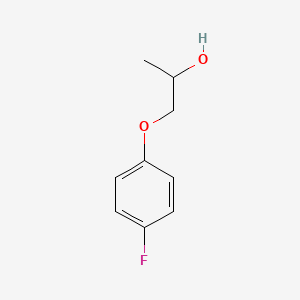![molecular formula C45H77N3O15S B13847207 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is often used as a reference standard in pharmaceutical research and quality control. Its molecular formula is C45H77N3O15S, and it has a molecular weight of 932.17 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 involves multiple steps, starting from azithromycinThe reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the quality and yield of the final product. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .
化学反应分析
Types of Reactions
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies related to the mechanism of action of macrolide antibiotics.
Medicine: In the development of new antibiotics and the study of antibiotic resistance.
Industry: In the production of pharmaceutical formulations and quality assurance
作用机制
The mechanism of action of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The first macrolide antibiotic, from which azithromycin and clarithromycin are derived
Uniqueness
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is unique due to its specific structural modifications, which make it a valuable reference standard in pharmaceutical research. Its deuterium labeling (d4) also makes it useful in mass spectrometry studies for accurate quantification and analysis .
属性
分子式 |
C45H77N3O15S |
|---|---|
分子量 |
936.2 g/mol |
IUPAC 名称 |
N-[2,3,5,6-tetradeuterio-4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1/i16D,17D,18D,19D |
InChI 键 |
UXWVLGKGQGGAID-UOWGCYRQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)N(C)[C@H]2C[C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]3(C)O)C)C)C)O)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C)[2H] |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
